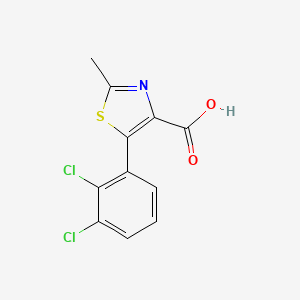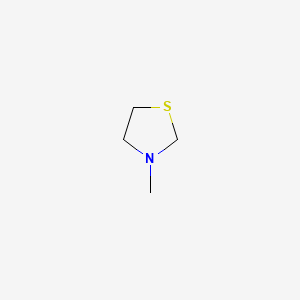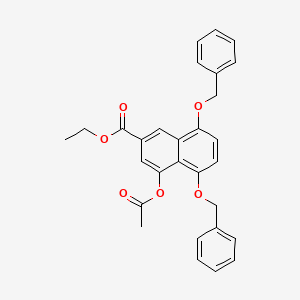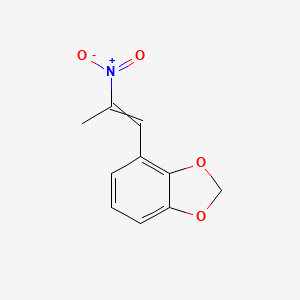
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- is an organic compound with the molecular formula C15H14N2O2. It is a derivative of benzenamine, characterized by the presence of nitro, dimethyl, and phenylmethylene groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- typically involves the reaction of 2,6-dimethyl-4-nitrobenzenamine with benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions may vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and controlled reaction conditions is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of sulfonated, nitrated, or halogenated products.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, 2,6-dimethyl-4-nitro-
- Benzenamine, N,4-dimethyl-
Uniqueness
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
60165-04-0 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-(2,6-dimethyl-4-nitrophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-8-14(17(18)19)9-12(2)15(11)16-10-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
WISZVPMVZBXVPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=CC2=CC=CC=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)


![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)





![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
